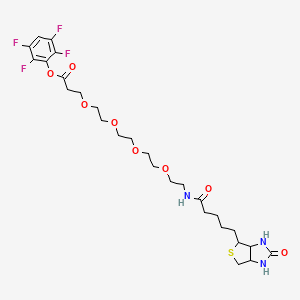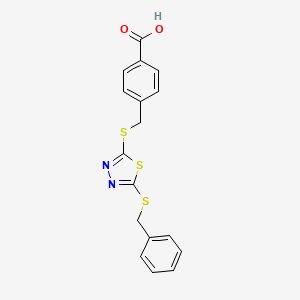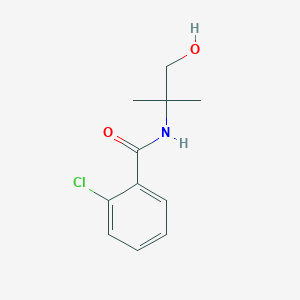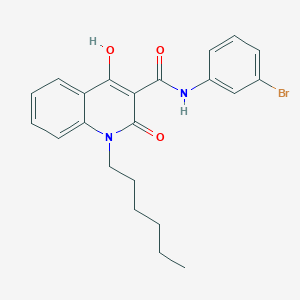
Biotin-dPEG(R)4-TFP ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-dPEG®4-TFP ester is a compound used primarily as a cross-linking reagent in biotinylation reactions. It is amphiphilic and hydrolytically stable, making it suitable for labeling peptides, proteins, and other biomolecules. The compound features a 2,3,5,6-tetrafluorophenyl (TFP) ester moiety, which is more reactive towards amines and hydrolyzes more slowly than the commonly used N-hydroxysuccinimide (NHS) esters .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-dPEG®4-TFP ester involves the reaction of biotin with a polyethylene glycol (PEG) spacer and a TFP ester. The PEG spacer is typically a discrete PEG4 (dPEG®4) linker, which is longer than the aminocaproic acid linker of LC-biotin. The reaction conditions are optimized to ensure the stability and reactivity of the TFP ester. The optimal pH range for the reaction is between 7.5 and 8.5 .
Industrial Production Methods
Industrial production of Biotin-dPEG®4-TFP ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the quality and purity of the product. The compound is typically stored at -20°C to prevent hydrolysis and degradation .
化学反应分析
Types of Reactions
Biotin-dPEG®4-TFP ester primarily undergoes biotinylation reactions, where it reacts with primary amines to form stable amide bonds. This reaction is facilitated by the TFP ester moiety, which is more reactive towards amines than NHS esters .
Common Reagents and Conditions
The common reagents used in biotinylation reactions with Biotin-dPEG®4-TFP ester include primary amines, peptides, and proteins. The optimal pH range for these reactions is between 7.5 and 8.5. The reaction is typically carried out in aqueous media, and the TFP ester moiety ensures better labeling efficiency compared to NHS esters .
Major Products Formed
The major products formed from the reaction of Biotin-dPEG®4-TFP ester with primary amines are biotinylated peptides and proteins. These biotinylated molecules can then be used in various biochemical and analytical applications .
科学研究应用
Biotin-dPEG®4-TFP ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Labeling Experiments: Used for labeling peptides, proteins, and other biomolecules to study their interactions and functions
Supramolecular Construction: Utilized in the construction of supramolecular assemblies for various research purposes
Affinity Chromatography: Employed in affinity chromatography to purify biotinylated molecules
Creation of Biotinylated Antibodies: Used to create biotinylated antibodies for various immunoassays
Enzyme-Linked Immunosorbent Assays (ELISA): Applied in ELISA to detect and quantify specific biomolecules
Pull-Down Assays: Used in pull-down assays to study protein-protein interactions
作用机制
The mechanism of action of Biotin-dPEG®4-TFP ester involves the formation of stable amide bonds with primary amines. The TFP ester moiety reacts with the amine groups of peptides and proteins, resulting in the biotinylation of these molecules. The dPEG®4 spacer imparts water solubility, reduces aggregation and precipitation, and minimizes non-specific binding of the biotinylated molecules .
相似化合物的比较
Biotin-dPEG®4-TFP ester is unique due to its hydrolytically stable TFP ester moiety and the discrete PEG4 spacer. Compared to other biotinylation reagents such as NHS esters, Biotin-dPEG®4-TFP ester offers better stability and reactivity towards amines. Similar compounds include:
Biotin-dPEG®12-TFP ester: Features a longer PEG spacer, providing greater flexibility and reduced aggregation
Biotin-dPEG®24-TFP ester: Has an even longer PEG spacer, further enhancing its solubility and reducing non-specific binding
NHS-dPEG®4-biotin: Utilizes an NHS ester moiety, which is less stable and reactive compared to the TFP ester
Biotin-dPEG®4-TFP ester stands out due to its optimal balance of stability, reactivity, and solubility, making it a preferred choice for biotinylation reactions in various scientific research applications .
属性
分子式 |
C27H37F4N3O8S |
|---|---|
分子量 |
639.7 g/mol |
IUPAC 名称 |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H37F4N3O8S/c28-17-15-18(29)24(31)26(23(17)30)42-22(36)5-7-38-9-11-40-13-14-41-12-10-39-8-6-32-21(35)4-2-1-3-20-25-19(16-43-20)33-27(37)34-25/h15,19-20,25H,1-14,16H2,(H,32,35)(H2,33,34,37) |
InChI 键 |
XBGOXOZYGAXNFP-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040495.png)
![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12040498.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040503.png)






![2-Ethyl-3-methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040541.png)

